molecular formula C12H14N2O2 B2928669 1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone CAS No. 2034296-66-5

1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone

Cat. No.: B2928669
CAS No.: 2034296-66-5
M. Wt: 218.256
InChI Key: MIVGLPUBEWPENN-UHFFFAOYSA-N
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Description

1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an isonicotinoyl group attached to the pyrrolidine ring, which is further connected to an ethanone moiety

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the potential risks associated with handling the compound. It can include toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions. It can include potential applications, modifications, or investigations into the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone typically involves the reaction of isonicotinic acid with pyrrolidine under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isonicotinic acid and pyrrolidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the ethanone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone can be compared with other pyrrolidine derivatives, such as:

    1-(1-Isonicotinoylpyrrolidin-2-yl)ethanone: Similar structure but with a different position of the ethanone group.

    1-(1-Isonicotinoylpyrrolidin-4-yl)ethanone: Another positional isomer with the ethanone group at the 4-position.

    1-(1-Isonicotinoylpyrrolidin-3-yl)propanone: A homolog with a propanone group instead of ethanone.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and biological activity compared to its isomers and homologs.

Properties

IUPAC Name

1-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9(15)11-4-7-14(8-11)12(16)10-2-5-13-6-3-10/h2-3,5-6,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVGLPUBEWPENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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